Zinterol

Beschreibung

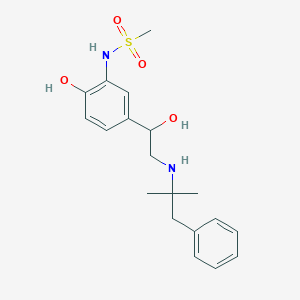

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[2-hydroxy-5-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4S/c1-19(2,12-14-7-5-4-6-8-14)20-13-18(23)15-9-10-17(22)16(11-15)21-26(3,24)25/h4-11,18,20-23H,12-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBCFFLVLOPYBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)NS(=O)(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38241-28-0 (hydrochloride) |

Source

|

| Record name | Zinterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037000207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70865845 |

Source

|

| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37000-20-7 |

Source

|

| Record name | Zinterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37000-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037000207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-[2-[(1,1-Dimethyl-2-phenylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]-methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7167N7AJJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zinterol mechanism of action on β2-adrenoceptors

An In-Depth Technical Guide on the Mechanism of Action of Zinterol on β2-Adrenoceptors

Introduction

Zinterol is a potent and selective agonist for the β2-adrenergic receptor (β2-AR), a member of the G-protein coupled receptor (GPCR) superfamily. Its primary mechanism of action involves binding to the β2-AR, predominantly leading to the activation of the canonical Gs-adenylyl cyclase-cAMP signaling pathway. This activation triggers a cascade of downstream events responsible for its various physiological effects, including smooth muscle relaxation. This technical guide provides a detailed examination of Zinterol's molecular interactions with the β2-AR, the subsequent signaling cascades, and the experimental methodologies used to elucidate these actions.

Ligand Binding to the β2-Adrenoceptor

Zinterol exhibits a high binding affinity for the β2-adrenoceptor.[1] Studies have demonstrated its selectivity for the β2-AR over the β1-AR subtype. The interaction is characteristic of a G-protein coupled agonist, as the binding affinity to the β2-AR is sensitive to the presence of guanine (B1146940) nucleotides like GTPγS, which indicates that Zinterol stabilizes the high-affinity, G-protein-coupled state of the receptor.[1]

Data Presentation: Binding and Functional Parameters

| Parameter | Value | Tissue/Cell System | Notes | Reference |

| Binding Affinity | Higher for β2-AR than β1-AR | Human atrial membranes | Binding to β2-AR was reduced by GTPγS. | [1] |

| EC50 (Positive Inotropic Effect) | 3 nM | Human atrial strips | Measure of increased contractility. | [1] |

| EC50 (Positive Lusitropic Effect) | 2 nM | Human atrial strips | Measure of hastened relaxation. | [1] |

| EC50 (Adenylyl Cyclase Activity) | 30 nM | Human atrial homogenates | --- | |

| Intrinsic Activity (Adenylyl Cyclase) | 0.75 | Human atrial homogenates | Relative to (-)-isoprenaline. | |

| EC50 (ICa Increase) | 2.2 nM | Cardiac myocytes | Increase in L-type Ca2+ current. |

Experimental Protocol: Radioligand Competition Binding Assay

This protocol is a standard method for determining the binding affinity (Ki) of an unlabeled ligand (Zinterol) by measuring its ability to compete off a radiolabeled ligand from the target receptor.

1. Membrane Preparation:

-

Homogenize tissues or cells expressing β2-adrenoceptors in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).

-

Wash the membrane pellet by resuspension in fresh buffer and repeat centrifugation.

-

Resuspend the final pellet in an assay buffer. Determine the protein concentration using a standard method like the Bradford or BCA assay.

2. Binding Assay:

-

In a 96-well plate, set up reactions in a final volume of 250 µL.

-

Add a fixed amount of cell membrane preparation (e.g., 20-50 µg protein).

-

Add a fixed concentration of a non-selective β-adrenoceptor radioligand (e.g., (-)-[125I]cyanopindolol or [3H]-CGP 12177) at a concentration near its Kd value.

-

Add varying concentrations of the unlabeled competitor, Zinterol (typically spanning a 5-log unit range).

-

Include control wells for:

- Total Binding: Radioligand + membranes (no competitor).

- Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a non-selective antagonist (e.g., 1–10 µM propranolol).

3. Incubation and Filtration:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

4. Data Analysis:

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of Zinterol to generate a competition curve.

-

Determine the IC50 value (the concentration of Zinterol that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a Radioligand Competition Binding Assay.

Canonical Gs-Protein Signaling Pathway

The primary mechanism of action for Zinterol at the β2-AR is the activation of the canonical Gs-protein signaling pathway.

-

Receptor Activation: Zinterol binding induces a conformational change in the β2-AR.

-

Gs Protein Coupling: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gs protein.

-

Gs Subunit Dissociation: The Gαs-GTP subunit dissociates from the Gβγ dimer.

-

Adenylyl Cyclase Activation: The Gαs-GTP subunit binds to and activates adenylyl cyclase (AC), a membrane-bound enzyme.

-

cAMP Production: Activated AC catalyzes the conversion of ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

-

Downstream Effects: cAMP activates Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to the cellular response. In cardiac tissue, this includes the phosphorylation of phospholamban and troponin I, contributing to increased contractility and faster relaxation.

Caption: Canonical β2-AR Gs-cAMP Signaling Pathway.

Experimental Protocol: cAMP Accumulation Assay

This protocol measures the intracellular accumulation of cAMP in response to β2-AR stimulation by Zinterol.

1. Cell Culture and Seeding:

-

Culture cells expressing β2-adrenoceptors (e.g., HEK293, CHO, or primary cells) in appropriate media.

-

Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

2. Assay Procedure:

-

Wash the cells with a serum-free medium or buffer (e.g., HBSS).

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX, e.g., 0.5 mM), for 15-30 minutes at 37°C. This step is critical to prevent the degradation of newly synthesized cAMP.

-

Add varying concentrations of Zinterol to the wells. Include a vehicle control and a positive control (e.g., Isoprenaline or Forskolin, a direct AC activator).

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

3. Cell Lysis and cAMP Detection:

-

Terminate the stimulation by removing the medium and lysing the cells according to the detection kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using a competitive immunoassay kit, such as those based on ELISA, Homogeneous Time-Resolved Fluorescence (HTRF), or other technologies.

4. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the log concentration of Zinterol and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Functional Selectivity and β-Arrestin Recruitment

While the Gs-cAMP pathway is the canonical signaling route, GPCRs can also signal through other pathways, a phenomenon known as functional selectivity or biased agonism. Upon agonist-induced receptor phosphorylation by GPCR kinases (GRKs), β-arrestin proteins can be recruited to the receptor. This interaction not only mediates receptor desensitization and internalization but can also initiate G-protein-independent signaling cascades, such as those involving MAP kinases (e.g., ERK1/2).

Many β2-AR agonists show a strong bias towards activating the Gs pathway relative to recruiting β-arrestin. These agonists are often weak partial agonists for β-arrestin recruitment. This profile is often considered beneficial for therapeutic applications like bronchodilation, which is primarily driven by cAMP, while minimizing potential adverse effects associated with β-arrestin signaling.

Caption: Biased Agonism of Zinterol at the β2-Adrenoceptor.

Experimental Protocol: β-Arrestin Recruitment Assay (Split-Enzyme Complementation)

This protocol describes a common method, such as the PathHunter® assay, to quantify β-arrestin recruitment to the β2-AR.

1. Cell Line:

-

Use a commercially available engineered cell line (e.g., CHO or HEK293) that stably co-expresses:

- The β2-adrenoceptor fused to a small fragment of an enzyme (e.g., β-galactosidase or luciferase).

- β-arrestin (β-arrestin 1 or 2) fused to the larger, complementing fragment of the same enzyme.

2. Assay Procedure:

-

Plate the cells in a 96-well or 384-well plate and incubate to allow for adherence.

-

Add varying concentrations of the test agonist (Zinterol) to the cells.

-

Incubate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

3. Signal Detection:

-

Upon Zinterol binding and subsequent β-arrestin recruitment to the β2-AR, the two enzyme fragments are brought into close proximity, forming an active enzyme.

-

Add the enzyme's substrate to the wells.

-

The active enzyme processes the substrate, generating a chemiluminescent or fluorescent signal.

-

Measure the signal intensity using a plate reader.

4. Data Analysis:

-

The signal intensity is directly proportional to the amount of β-arrestin recruited to the receptor.

-

Plot the signal against the log concentration of Zinterol.

-

Fit the data to a sigmoidal dose-response curve to calculate potency (EC50) and efficacy (Emax) for β-arrestin recruitment.

-

These values can be compared to those from the cAMP assay to quantify agonist bias.

Conclusion

Zinterol functions as a selective β2-adrenoceptor agonist, primarily exerting its effects through the canonical Gs-protein signaling pathway. Its binding to the β2-AR triggers a cascade involving adenylyl cyclase activation and a subsequent rise in intracellular cAMP. This second messenger is central to the drug's therapeutic effects, such as smooth muscle relaxation and positive cardiac lusitropy. While the potential for β-arrestin-mediated signaling exists, β2-AR agonists, as a class, are typically biased towards Gs-protein activation. The detailed experimental protocols provided herein represent the standard methodologies for characterizing the binding, signaling, and functional selectivity of ligands like Zinterol at the β2-adrenoceptor, offering a robust framework for research and drug development professionals.

References

An In-depth Technical Guide to the Pharmacological Profile of Zinterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinterol is a potent and selective β2-adrenoceptor agonist that has been instrumental in the characterization of β-adrenergic receptor function. This technical guide provides a comprehensive overview of the pharmacological profile of Zinterol, including its receptor binding affinity, functional activity across various tissues, and its intracellular signaling mechanisms. Detailed experimental methodologies for key assays are provided to enable replication and further investigation. All quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Zinterol is a sympathomimetic amine that exhibits high selectivity for the β2-adrenergic receptor subtype. Its pharmacological actions have been characterized in a variety of in vitro and in vivo models, demonstrating its utility as a research tool for dissecting the physiological and pathological roles of β2-adrenoceptor signaling. This guide aims to consolidate the available pharmacological data on Zinterol, presenting it in a clear and accessible format for researchers and drug development professionals.

Receptor Binding Affinity and Selectivity

Zinterol demonstrates a marked preference for the β2-adrenoceptor over the β1 subtype. While specific Ki values from competitive radioligand binding assays are not consistently reported across the literature, functional studies consistently highlight its β2-selectivity. The binding of Zinterol to β-adrenoceptors can be assessed using competitive radioligand binding assays.

Table 1: Receptor Binding Profile of Zinterol

| Receptor Subtype | Ligand | Ki (nM) | Tissue/Cell Line | Reference |

| β2-Adrenoceptor | Zinterol | Not explicitly found | - | - |

| β1-Adrenoceptor | Zinterol | Not explicitly found | - | - |

Note: Despite extensive literature searches, specific Ki values for Zinterol at β1 and β2 adrenoceptors were not located. However, functional assays consistently demonstrate its high selectivity for the β2-adrenoceptor.

Functional Activity

Zinterol elicits a range of functional responses in various tissues, primarily through the activation of β2-adrenoceptors. These effects are most pronounced in cardiac and smooth muscle.

Cardiac Effects

In cardiac tissue, Zinterol produces positive inotropic (increased contractility) and lusitropic (increased relaxation rate) effects. These actions are mediated by the β2-adrenoceptor- Gs-adenylyl cyclase pathway, leading to an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA). PKA then phosphorylates key proteins involved in calcium handling and myofilament function, such as phospholamban and troponin I.[1]

Table 2: Functional Activity of Zinterol in Cardiac Tissue

| Tissue | Species | Parameter Measured | EC50 (nM) | Reference |

| Human Atrial Strips | Human | Positive Inotropic Effect | 3 | [2] |

| Human Atrial Strips | Human | Lusitropic Effect (t1/2 of relaxation) | 2 | [2] |

| Human Ventricular Myocardium | Human | Adenylyl Cyclase Stimulation | - | [3] |

Smooth Muscle Relaxation

Zinterol is a potent bronchodilator, inducing relaxation of airway smooth muscle. This effect is a hallmark of β2-adrenoceptor agonists and is the basis for their therapeutic use in asthma and other obstructive airway diseases. The relaxation is mediated by the same cAMP-PKA signaling pathway, which leads to a decrease in intracellular calcium concentrations and reduced myosin light chain phosphorylation.

Table 3: Functional Activity of Zinterol in Smooth Muscle

| Tissue | Species | Parameter Measured | EC50 (nM) | Reference |

| Tracheal Smooth Muscle | Guinea Pig | Relaxation | Not explicitly found | [4] |

Central Nervous System Effects

Studies in rats have shown that systemically administered Zinterol can cross the blood-brain barrier and exert effects on the central nervous system. These effects include a dose-dependent reduction in locomotor activity and an influence on differential-reinforcement-of-low-rate schedule behavior. Repeated high doses of Zinterol have been shown to reduce the density of β-adrenergic receptors in the cerebral cortex and cerebellum.

Signaling Pathways

The pharmacological effects of Zinterol are primarily mediated through the canonical Gs-protein coupled receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of Zinterol for β1- and β2-adrenoceptors.

Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from tissues or cultured cells known to express β1- or β2-adrenoceptors.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [125I]iodocyanopindolol) and a range of concentrations of unlabeled Zinterol. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-selective antagonist like propranolol).

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C). Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Zinterol concentration to generate a competition curve. Determine the IC50 value (the concentration of Zinterol that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay

This assay measures the ability of Zinterol to stimulate the production of cAMP.

Methodology:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Incubation: Incubate the membranes with ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation, e.g., IBMX), and varying concentrations of Zinterol.

-

Termination: Stop the reaction by adding a stopping solution (e.g., acidic solution).

-

cAMP Quantification: Measure the amount of cAMP produced using a commercially available kit (e.g., ELISA or radioimmunoassay).

-

Data Analysis: Plot the amount of cAMP produced against the logarithm of the Zinterol concentration to generate a dose-response curve and determine the EC50 value.

Isolated Tracheal Smooth Muscle Relaxation Assay

This functional assay assesses the relaxant effect of Zinterol on airway smooth muscle.

Methodology:

-

Tissue Preparation: Isolate the trachea from a suitable animal model (e.g., guinea pig) and cut it into rings.

-

Mounting: Suspend the tracheal rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). Attach one end of the ring to a fixed hook and the other to an isometric force transducer to record changes in tension.

-

Contraction: Induce a stable contraction in the tracheal rings using a contractile agent such as histamine (B1213489) or carbachol.

-

Zinterol Administration: Once a stable contraction is achieved, add cumulative concentrations of Zinterol to the organ bath.

-

Data Analysis: Record the relaxation at each Zinterol concentration as a percentage of the initial induced contraction. Plot the percentage of relaxation against the logarithm of the Zinterol concentration to determine the EC50 value.

Conclusion

Zinterol is a valuable pharmacological tool characterized by its high potency and selectivity as a β2-adrenoceptor agonist. Its well-defined mechanism of action through the cAMP-PKA signaling pathway makes it an ideal probe for studying β2-adrenoceptor function in various physiological and pathological contexts. The experimental protocols detailed in this guide provide a framework for the continued investigation of Zinterol and other β-adrenergic ligands. Further research to definitively determine the Ki values of Zinterol at β1 and β2 adrenoceptors would be beneficial for a more precise quantitative understanding of its selectivity.

References

- 1. Characterization of agonist stimulation of cAMP-dependent protein kinase and G protein-coupled receptor kinase phosphorylation of the beta2-adrenergic receptor using phosphoserine-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beta 1- and beta 2-adrenergic receptor-mediated adenylate cyclase stimulation in nonfailing and failing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adrenaline produces the relaxation of guinea-pig airway smooth muscle primarily through the mediation of beta(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Zinterol: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinterol, also known as MJ-9184, is a potent and selective β2-adrenoceptor agonist. This document provides a comprehensive overview of the discovery and synthesis of Zinterol, intended for a technical audience in the fields of pharmacology and medicinal chemistry. It details the initial pharmacological characterization, outlines a plausible synthetic pathway based on established chemical principles for analogous compounds, and presents key quantitative data in a structured format. Furthermore, this guide includes visualizations of the synthesis and its associated signaling pathway to facilitate a deeper understanding of its chemical and biological properties.

Discovery and Initial Pharmacological Characterization

Zinterol was first described in the scientific literature in a 1972 publication in the British Journal of Pharmacology by Gwee and his colleagues.[1][2][3] Developed by Mead Johnson Laboratories, it was identified by the code MJ-9184.[4] The initial studies, conducted on anesthetized cats, established Zinterol as a potent β-adrenoceptor agonist with a notable selectivity for β2-receptors.[1]

Subsequent research has further elucidated its pharmacological profile. Zinterol is recognized as a potent and selective β2-adrenoceptor agonist that increases intracellular calcium ion (ICa) concentration in a concentration-dependent manner, with an EC50 of 2.2 nM. This activity underlies its potential as a bronchodilator. However, at higher doses (e.g., 2.5 μg/kg, intravenous bolus), it has been shown to have arrhythmogenic effects, inducing premature ventricular complexes and ventricular tachycardia in animal models.

The chemical structure of Zinterol, N-[5-[2-[(1,1-dimethyl-2-phenylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide, is based on the structures of soterenol, an antiarrhythmic agent, and phentermine.

Quantitative Pharmacological Data

| Parameter | Value | Species/Model | Reference |

| EC50 (ICa increase) | 2.2 nM | Cardiac myocytes | |

| Arrhythmogenic Dose | 2.5 μg/kg (i.v. bolus) | Heart failure rabbits | |

| Non-arrhythmogenic Dose | 1 μg/kg (i.v.) | Heart failure rabbits |

Synthesis Pathway

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of Zinterol suggests a convergent synthesis. The key bond disconnections would be the amide bond of the methanesulfonamide (B31651) group and the carbon-nitrogen bond formed between the ethanolamine (B43304) side chain and the bulky amine. This leads to three main starting materials: a protected aminophenol, a two-carbon electrophile for the ethanolamine side chain, and 1,1-dimethyl-2-phenylethanamine.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of the Key Intermediate - N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide

-

Protection of the Phenolic Hydroxyl Group: Start with 4-amino-3-hydroxyacetophenone. The phenolic hydroxyl group is first protected, for example, as a benzyl (B1604629) ether, to prevent its reaction in subsequent steps. This can be achieved by reacting 4-amino-3-hydroxyacetophenone with benzyl chloride in the presence of a base like potassium carbonate.

-

Sulfonylation of the Amino Group: The amino group of the protected acetophenone (B1666503) is then reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to form the methanesulfonamide.

-

Deprotection of the Phenolic Group: The benzyl protecting group is removed by catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) to yield N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide.

Step 2: Formation of the α-Bromo Ketone

-

Bromination: The acetyl group of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide is selectively brominated at the α-position. This can be accomplished using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or by direct bromination with bromine in a suitable solvent like acetic acid. This yields the α-bromo ketone intermediate, N-[5-(bromoacetyl)-2-hydroxyphenyl]methanesulfonamide.

Step 3: Introduction of the Amine Side Chain

-

Nucleophilic Substitution: The α-bromo ketone is then reacted with 1,1-dimethyl-2-phenylethanamine. This is a nucleophilic substitution reaction where the amine displaces the bromide. The reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724) or DMF, often with a non-nucleophilic base to scavenge the HBr byproduct. This step forms the aminoketone intermediate.

Step 4: Reduction of the Ketone

-

Reduction: The final step is the reduction of the ketone functionality to a secondary alcohol. This is a crucial step to create the ethanolamine moiety. A selective reducing agent such as sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) is ideal for this transformation as it will not affect the other functional groups. This reduction yields the final product, Zinterol.

Purification: The final compound would be purified by standard laboratory techniques such as column chromatography followed by recrystallization to obtain a high-purity product.

Visualizations

Proposed Synthesis Pathway of Zinterol

Caption: Proposed multi-step synthesis of Zinterol.

β2-Adrenergic Receptor Signaling Pathway

Caption: Simplified signaling cascade initiated by Zinterol binding.

Conclusion

Zinterol stands as a significant molecule in the study of β2-adrenergic agonists. Its discovery and pharmacological profiling have contributed to the understanding of β-adrenoceptor function and the development of related therapeutic agents. While the precise, originally documented synthesis is not widely published, a chemically sound and efficient pathway can be proposed based on modern synthetic methodologies. This technical guide provides a foundational resource for researchers and professionals engaged in the study and development of adrenergic drugs.

References

Zinterol's In Vitro Cellular Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cellular effects of Zinterol, a selective β2-adrenergic receptor agonist. The information is compiled from a comprehensive review of published scientific literature, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on Zinterol, providing a comparative overview of its potency and efficacy across different experimental models.

| Parameter | Cell/Tissue Type | Value | Antagonist | Antagonist Concentration | Reference |

| EC50 (Positive Inotropic Effect) | Human Atrial Strips | 3 nM | ICI 118551 | 50 nM | [1] |

| EC50 (Lusitropic Effect) | Human Atrial Strips | 2 nM | ICI 118551 | 50 nM | [1] |

| EC50 (Adenylyl Cyclase Stimulation) | Human Atrial Homogenates | 30 nM | ICI 118551 | 50 nM | [1] |

| Intrinsic Activity (Adenylyl Cyclase Stimulation) | Human Atrial Homogenates | 0.75 (relative to Isoprenaline) | - | - | [1] |

Table 1: Potency and Efficacy of Zinterol in Human Atrial Preparations. This table highlights the concentration-dependent effects of Zinterol on the contractile and relaxant properties of human heart tissue, as well as its ability to stimulate the primary downstream enzyme, adenylyl cyclase. The antagonistic effect of ICI 118551 confirms the involvement of β2-adrenergic receptors.

| Parameter | Cell Type | Zinterol Effect | Isoproterenol Effect | Reference |

| cAMP Accumulation | Neonatal Rat Ventricular Myocytes | Substantial Increase | Large Increase (20.0 ± 1.0-fold over basal) | [2] |

| cAMP Accumulation | Adult Rat Ventricular Myocytes | Minor Increase | Large Increase (20.6 ± 2.6-fold over basal) | |

| Calcium Transient & Twitch | Neonatal Rat Ventricular Myocytes | Increased amplitude and hastened kinetics | Increased amplitude and hastened kinetics | |

| Calcium Transient & Twitch | Adult Rat Ventricular Myocytes | No effect | Increased amplitude and accelerated kinetics | |

| Intracellular Alkalinization | Adult Rat Ventricular Myocytes | 0.07 ± 0.02 pH unit increase | - |

Table 2: Comparative Effects of Zinterol and Isoproterenol on Rat Ventricular Myocytes. This table illustrates the differential responses to Zinterol in neonatal versus adult rat cardiomyocytes, suggesting age-dependent variations in β2-adrenergic receptor signaling. Notably, in adult myocytes, Zinterol appears to induce a positive inotropic response through a cAMP-independent mechanism involving intracellular alkalinization.

Signaling Pathways

Zinterol primarily exerts its effects through the activation of β2-adrenergic receptors, leading to downstream signaling cascades. The canonical pathway involves the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP). However, evidence also suggests the existence of non-canonical, cAMP-independent pathways.

Canonical cAMP-Dependent Signaling Pathway

Figure 1: Canonical β2-adrenergic receptor signaling pathway activated by Zinterol.

cAMP-Independent Signaling in Adult Cardiomyocytes

In adult rat ventricular myocytes, Zinterol has been shown to induce a positive inotropic effect via a mechanism that does not rely on an increase in cAMP. This pathway involves intracellular alkalinization through a bicarbonate-dependent mechanism.

Figure 2: Proposed cAMP-independent signaling pathway of Zinterol in adult cardiomyocytes.

Experimental Protocols

This section provides a synthesized overview of the key experimental methodologies used to study the in vitro cellular effects of Zinterol. These protocols are based on standard techniques described in the literature for investigating β-adrenergic agonists.

Isolation of Adult Ventricular Myocytes

This protocol describes a common method for isolating viable cardiomyocytes from adult rats or mice, suitable for a range of in vitro assays.

Figure 3: Workflow for the isolation of adult ventricular myocytes.

Measurement of Intracellular cAMP Levels

Several methods can be employed to quantify changes in intracellular cAMP concentration following Zinterol stimulation. A common and sensitive method is the competitive enzyme-linked immunosorbent assay (ELISA).

Principle: This assay is based on the competition between cAMP in the sample and a fixed amount of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.

Generalized Protocol:

-

Cell Culture and Treatment: Plate isolated cardiomyocytes or other relevant cell types in appropriate culture dishes. After adherence, cells are treated with various concentrations of Zinterol for a defined period.

-

Cell Lysis: Aspirate the culture medium and lyse the cells using a lysis buffer to release intracellular cAMP.

-

ELISA Procedure:

-

Add cell lysates to microplate wells pre-coated with a cAMP-specific antibody.

-

Add a fixed amount of horseradish peroxidase (HRP)-labeled cAMP to each well.

-

Incubate to allow for competitive binding.

-

Wash the wells to remove unbound reagents.

-

Add a substrate for HRP and incubate to develop a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: The concentration of cAMP in the samples is inversely proportional to the intensity of the colorimetric signal. A standard curve is generated using known concentrations of cAMP to quantify the amount in the cell lysates.

Adenylyl Cyclase Activity Assay in Membrane Preparations

This assay directly measures the enzymatic activity of adenylyl cyclase in response to Zinterol.

Principle: The assay quantifies the conversion of [α-³²P]ATP to [³²P]cAMP by adenylyl cyclase in isolated cell membranes.

Generalized Protocol:

-

Membrane Preparation: Homogenize cells or tissues in a hypotonic buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Isolated cell membranes

-

[α-³²P]ATP

-

ATP regeneration system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Various concentrations of Zinterol

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., containing unlabeled ATP and EDTA).

-

Separation of [³²P]cAMP: Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential column chromatography (e.g., Dowex and alumina (B75360) columns).

-

Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.

-

Data Analysis: Calculate the adenylyl cyclase activity as the amount of [³²P]cAMP produced per unit of time per milligram of membrane protein.

Patch-Clamp Electrophysiology for Ion Channel Analysis

The patch-clamp technique is used to study the effects of Zinterol on the activity of specific ion channels in isolated cardiomyocytes.

Principle: A glass micropipette with a very small opening is sealed onto the surface of an isolated cell, allowing for the measurement of ionic currents flowing through the cell membrane.

Generalized Protocol (Whole-Cell Configuration):

-

Cell Preparation: Place isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope.

-

Pipette Preparation: Fill a glass micropipette with an internal solution that mimics the intracellular ionic composition.

-

Giga-seal Formation: Using a micromanipulator, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (a "giga-seal").

-

Whole-Cell Access: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage or Current Clamp:

-

Voltage-Clamp: The membrane potential is held constant at a specified level, and the current required to maintain this potential is measured. This allows for the study of voltage-gated ion channels.

-

Current-Clamp: A specific current is injected into the cell, and the resulting changes in membrane potential (action potentials) are recorded.

-

-

Drug Application: Perfuse the recording chamber with a solution containing Zinterol at various concentrations and record the resulting changes in ionic currents or action potential characteristics.

-

Data Analysis: Analyze the recorded currents or action potentials to determine the effects of Zinterol on ion channel function (e.g., changes in current amplitude, activation/inactivation kinetics, action potential duration).

This guide provides a foundational understanding of the in vitro cellular effects of Zinterol. For specific experimental applications, it is recommended to consult the primary research articles cited and other detailed methodology publications.

References

The Impact of Zinterol on Gene Expression: A Technical Overview of Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinterol, a selective β2-adrenergic receptor agonist, is recognized for its role in smooth muscle relaxation, particularly in the bronchi. While its immediate physiological effects are well-documented, early-stage research into its influence on gene expression is an emerging field of significant interest. This technical guide synthesizes the current understanding of Zinterol's molecular mechanism and its putative effects on the transcriptome. Due to a lack of direct high-throughput screening studies on Zinterol, this paper draws upon foundational knowledge of β2-adrenergic signaling and data from analogous selective β2-agonists, such as formoterol (B127741) and salbutamol, to provide a comprehensive overview. The forthcoming data, protocols, and pathway analyses are intended to equip researchers with a foundational framework for future investigations into the genomic impact of Zinterol.

Introduction to Zinterol and β2-Adrenergic Signaling

Zinterol exerts its effects by binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This interaction initiates a well-characterized signaling cascade. Upon agonist binding, the receptor activates the stimulatory G protein (Gs), which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1] cAMP then acts as a second messenger, primarily activating Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, including transcription factors, which can modulate gene expression.

While this canonical pathway is central to the immediate physiological responses to Zinterol, the downstream consequences on gene transcription are less understood. Research on other β2-agonists suggests that these effects can be widespread and cell-type specific, influencing processes from inflammation to cell growth and differentiation.

Putative Gene Expression Changes Induced by β2-Adrenergic Agonists

Direct large-scale gene expression profiling of Zinterol has not been extensively published. However, studies on the β2-agonist formoterol in human bronchial epithelial cells (HBECs) provide significant insight into the potential transcriptomic effects. One key study identified 1,480 unique gene expression changes in HBECs treated with formoterol in the presence of TNFα.[1] These changes were linked to inflammatory and proliferative pathways.

Another study investigating the interaction between the corticosteroid budesonide (B1683875) and formoterol in BEAS-2B and primary human bronchial epithelial cells found that formoterol alone led to 267 gene expression changes (212 induced and 55 repressed) that were ≥2-fold or ≤0.5-fold, respectively.[2][3]

The following table summarizes key quantitative data from a study on formoterol, which can be considered indicative of the potential effects of Zinterol.

| Parameter | Finding | Cell Type | Reference |

| Total Differentially Expressed Genes | 1,480 | Human Primary Bronchial Epithelial Cells (HBEC) | [1] |

| Genes Regulated by Formoterol (≥2/≤0.5-fold) | 267 (212 induced, 55 repressed) | BEAS-2B Cells | |

| Key Modulated Gene Ontology Term | "GO:0070374~positive regulation of ERK1 and ERK2 cascade" | Human Primary Bronchial Epithelial Cells (HBEC) |

Experimental Protocols

The following are detailed methodologies from key experiments on β2-agonists that could be adapted for studying Zinterol's effects on gene expression.

RNA-Sequencing of Human Bronchial Epithelial Cells

This protocol is based on a study investigating the genomic effects of formoterol.

-

Cell Culture: Primary human bronchial epithelial cells (HBECs) are cultured to confluence.

-

Treatment: Cells are treated with a vehicle control or a physiologically relevant concentration of the β2-agonist (e.g., 1 nM formoterol) in the presence or absence of an inflammatory stimulus like TNFα (10 ng/mL).

-

RNA Extraction: After a specified incubation period (e.g., 6 hours), total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). RNA quality and quantity are assessed using a bioanalyzer.

-

Library Preparation and Sequencing: RNA-sequencing libraries are prepared from high-quality RNA samples. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and amplification. Sequencing is then performed on a high-throughput platform (e.g., Illumina NovaSeq).

-

Data Analysis: Raw sequencing reads are aligned to the human reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon treatment compared to the control. Gene ontology and pathway enrichment analyses are then used to interpret the biological significance of the observed changes.

Immunohistochemistry for NF-κB in Bronchial Biopsies

This protocol is adapted from a study on the effects of formoterol on NF-κB-regulated gene expression.

-

Sample Collection: Endobronchial biopsies are obtained from subjects before and after a treatment period with the β2-agonist or placebo.

-

Tissue Processing: Biopsies are fixed and embedded in a suitable medium (e.g., glycol methacrylate).

-

Immunohistochemical Staining: Thin sections of the embedded tissue are cut and stained with antibodies specific for the activated and total forms of NF-κB. A suitable detection system (e.g., immunoperoxidase) is used to visualize the stained cells.

-

Quantification: The number of positively stained cells in different tissue compartments (e.g., epithelium, submucosa) is counted and expressed as a percentage of the total cells. Statistical analysis is used to compare the changes between the treatment and placebo groups.

Visualizing the Molecular Pathways

To better understand the mechanisms through which Zinterol may influence gene expression, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Zinterol-Induced Signaling Pathway

Caption: Zinterol's primary signaling cascade.

Experimental Workflow for Gene Expression Analysis

References

- 1. α and β catalytic subunits of cAMP-dependent protein kinase regulate formoterol-induced inflammatory gene expression changes in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptome-Level Interactions between Budesonide and Formoterol Provide Insight into the Mechanism of Action of Inhaled Corticosteroid/Long-Acting β 2-Adrenoceptor Agonist Combination Therapy in Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Zinterol's Interaction with Adrenergic and Other Receptor Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinterol is a potent and selective beta-2 adrenergic receptor (β2-AR) agonist. This document provides an in-depth technical overview of Zinterol's interaction with various receptor systems, with a primary focus on its engagement with adrenergic receptors. It summarizes quantitative binding and functional data, details the experimental protocols used to derive this data, and visualizes the associated signaling pathways and experimental workflows. While Zinterol exhibits high selectivity for the β2-AR, this guide also addresses its interactions with other beta-adrenergic subtypes and the limited publicly available information regarding its off-target effects on other receptor systems.

Quantitative Analysis of Zinterol's Receptor Interaction Profile

The selectivity and potency of Zinterol are best understood through quantitative analysis of its binding affinities and functional responses at various adrenergic receptor subtypes. The following tables summarize the key data from published literature.

Table 1: Zinterol Binding Affinity at Human Adrenergic Receptors

| Receptor Subtype | Binding Affinity (Ki) | pKi | Reference |

| β1-Adrenergic | > 2000 nM | < 5.7 | [1] |

| β2-Adrenergic | ~5 nM | 8.3 | [1] |

| β3-Adrenergic | ~1122 nM | 5.95 | [1] |

Note: pKi values were converted to approximate Ki values for comparative purposes.

Table 2: Zinterol Functional Potency and Efficacy

| Assay | Cell/Tissue Type | Parameter | Value | Reference |

| Positive Inotropic Effect | Human Atrial Strips | EC50 | 3 nM | [2] |

| Lusitropic Effect (Relaxation) | Human Atrial Strips | EC50 | 2 nM | [2] |

| Adenylyl Cyclase Stimulation | Human Atrial Myocardium | EC50 | 30 nM | |

| Adenylyl Cyclase Stimulation | Human Atrial Myocardium | Intrinsic Activity (vs. Isoprenaline) | 0.75 | |

| cAMP Accumulation | CHO cells expressing human β3-AR | pEC50 | 8.5 |

Interaction with Other Receptor Systems

Alpha-Adrenergic Receptors

There is limited publicly available data quantifying the binding affinity of Zinterol for alpha-adrenergic receptors (α1 and α2). Given its chemical structure and primary pharmacological action as a β-agonist, it is presumed to have significantly lower affinity for alpha-receptors. A comprehensive selectivity profile would typically be determined using radioligand binding assays with membrane preparations from cells expressing α1 and α2 receptor subtypes, using specific radioligands such as [3H]-prazosin for α1 and [3H]-rauwolscine or [3H]-RX821002 for α2 receptors.

Non-Adrenergic Receptor Systems

A thorough investigation of a drug candidate's interaction with other receptor systems is a critical component of safety pharmacology. This is typically achieved by screening the compound against a broad panel of receptors, ion channels, and transporters. Such panels often include representatives from the dopaminergic, serotonergic, muscarinic, histaminergic, and opioid receptor families, among others.

Signaling Pathways of Zinterol

Zinterol's primary mechanism of action is through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation can initiate signaling through multiple pathways.

Gs-cAMP Signaling Pathway

The canonical signaling pathway for β2-AR activation involves coupling to the stimulatory G-protein, Gs. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.

Gi-Coupled Signaling Pathway

Interestingly, studies in CHO-K1 cells expressing the human β3-AR have shown that Zinterol can also induce signaling through the inhibitory G-protein, Gi. This pathway can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of ERK1/2. This suggests that Zinterol may exhibit biased agonism, activating different signaling pathways depending on the receptor subtype and cellular context.

Experimental Protocols

The quantitative data presented in this guide are derived from well-established experimental methodologies. The following sections provide detailed, generalized protocols for the key assays used to characterize Zinterol's receptor interactions.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (Zinterol) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To determine the Ki of Zinterol for β1, β2, and β3-adrenergic receptors.

Materials:

-

Membrane Preparations: Membranes from cells or tissues expressing the adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells stably expressing human β1, β2, or β3-AR).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-CGP 12177 or [125I]-Cyanopindolol).

-

Test Compound: Zinterol hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., 10 µM Propranolol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and prepare membrane fractions by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of radioligand (typically at or near its Kd value).

-

Varying concentrations of Zinterol (e.g., 10-12 concentrations covering a wide range, such as 1 pM to 100 µM).

-

Wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of non-selective antagonist).

-

-

Initiate Reaction: Add the membrane preparation to each well to start the binding reaction. The final assay volume is typically 100-250 µL.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of Zinterol.

-

Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Accumulation (HTRF)

This assay measures the ability of Zinterol to stimulate the production of intracellular cAMP, a key second messenger for Gs-coupled receptors. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

Objective: To determine the EC50 and maximal response of Zinterol-induced cAMP accumulation.

Materials:

-

Cells: Cells expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO cells).

-

Test Compound: Zinterol hydrochloride.

-

Reference Agonist: e.g., Isoprenaline.

-

PDE Inhibitor: e.g., 0.5 mM IBMX (to prevent cAMP degradation).

-

HTRF cAMP Assay Kit: Contains cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor) reagents.

-

Lysis Buffer: Provided with the HTRF kit.

-

HTRF-compatible Plate Reader.

Procedure:

-

Cell Plating: Seed cells in a 96- or 384-well plate at a predetermined optimal density and culture overnight.

-

Compound Preparation: Prepare serial dilutions of Zinterol and the reference agonist in stimulation buffer containing a PDE inhibitor.

-

Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for a specific time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP production.

-

Cell Lysis and Reagent Addition: Add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in lysis buffer to each well. This lyses the cells and allows the assay components to interact with the intracellular cAMP.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Use a cAMP standard curve to convert the HTRF ratio to the concentration of cAMP produced.

-

Plot the cAMP concentration against the log concentration of Zinterol.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Experimental and Logical Workflow

The characterization of a selective receptor agonist like Zinterol follows a logical progression from initial binding studies to functional and signaling pathway analysis. The following diagram illustrates this workflow.

Conclusion

Zinterol is a well-characterized β2-adrenergic receptor agonist with high selectivity over other β-adrenergic subtypes. Its primary mode of action is through the Gs-cAMP signaling pathway, leading to a variety of physiological responses. Evidence also suggests potential coupling to Gi pathways, particularly at the β3-AR, indicating a more complex signaling profile than originally understood. While its off-target profile against non-adrenergic receptors is not extensively documented in public literature, its high selectivity at adrenergic receptors is a key feature of its pharmacological profile. The experimental protocols and workflows described herein provide a framework for the continued investigation of Zinterol and other selective GPCR ligands.

References

Methodological & Application

Application Notes and Protocols for Zinterol Dosage in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinterol is a potent and selective β2-adrenergic receptor agonist.[1] It is utilized in research to investigate the roles of the β2-adrenergic signaling pathway in various physiological and pathological processes. These application notes provide a detailed guide for the calculation of Zinterol dosage and its administration in in vivo rodent studies, based on available data.

Zinterol Signaling Pathway

Zinterol primarily exerts its effects by activating the β2-adrenergic receptor, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a cellular response.

Caption: Zinterol signal transduction pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for Zinterol from rodent studies. It is crucial to note the species, administration route, and observed effects when interpreting these values.

Table 1: In Vivo Effective Doses of Zinterol in Rats

| Dose Range (mg/kg) | Administration Route | Animal Model | Observed Effects | Reference |

| 0.1 - 1 | Intraperitoneal (IP) | Rat | Dose-dependent reduction in response rate and increase in reinforcement rate in a differential-reinforcement-of-low-rate schedule. | [2] |

| 0.3 - 10 | Intraperitoneal (IP) | Rat | Dose-dependent reduction in locomotor activity. | [2] |

| 10 | Intraperitoneal (IP) | Rat | Repeated administration led to a reduced density of beta-adrenergic receptors in the cerebral cortex and cerebellum. | [2] |

Table 2: Zinterol Solubility

| Solvent | Solubility |

| DMSO | ≥15 mg/mL |

Experimental Protocols

Dosage Calculation

Due to the absence of established LD50 and NOAEL values, a cautious approach to dose selection is mandatory.

-

Literature Review: Start with the lowest effective doses reported in the literature for similar experimental setups (see Table 1).

-

Dose-Finding Study: Conduct a preliminary dose-finding study with a small number of animals. Start with a low dose (e.g., 0.1 mg/kg) and escalate in subsequent groups, closely monitoring for any signs of toxicity.

-

Body Surface Area (BSA) Conversion: If extrapolating doses from other species, use the appropriate BSA conversion factors. However, this should be done with extreme caution in the absence of rodent-specific toxicity data.

Preparation of Zinterol Solution for Injection

Vehicle Selection: A common approach for administering hydrophobic compounds like Zinterol is to prepare a stock solution in an organic solvent and then dilute it in a suitable vehicle for injection.

Example Vehicle:

-

10% DMSO

-

40% PEG300

-

5% Tween 80

-

45% Saline

Protocol for a 1 mg/mL Zinterol Solution:

-

Stock Solution: Dissolve Zinterol hydrochloride in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Zinterol hydrochloride is soluble in DMSO at ≥15 mg/mL.

-

Vehicle Preparation: In a sterile container, mix the vehicle components in the specified ratios. For example, to prepare 10 mL of the vehicle, mix 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween 80, and 4.5 mL saline.

-

Final Dilution: Add the appropriate volume of the Zinterol stock solution to the vehicle to achieve the desired final concentration. For a 1 mg/mL final solution from a 10 mg/mL stock, add 1 mL of the stock solution to 9 mL of the vehicle.

-

Vortex and Filter: Vortex the final solution thoroughly to ensure complete mixing. Filter the solution through a 0.22 µm sterile filter before administration.

Administration Protocols

The following are general guidelines for common administration routes. Adhere to your institution's IACUC guidelines for all animal procedures.

Intraperitoneal (IP) Injection Workflow

Caption: Intraperitoneal injection workflow.

Intravenous (IV) Injection (Tail Vein) Workflow

Caption: Intravenous tail vein injection workflow.

Conclusion

The provided information serves as a starting point for designing in vivo rodent studies with Zinterol. The effective dose range in rats for behavioral and locomotor effects appears to be between 0.1 and 10 mg/kg via intraperitoneal administration. However, the lack of comprehensive public data on the toxicity and pharmacokinetics of Zinterol necessitates a cautious and methodical approach. A thorough dose-response and toxicity evaluation is strongly recommended as a preliminary step in any new experimental protocol involving Zinterol.

References

Protocol for the Preparation of Zinterol Solutions for Cell Culture Experiments

Introduction

Zinterol is a selective β2-adrenergic receptor agonist that also demonstrates activity at β3-adrenergic receptors. It is a valuable tool for in vitro studies investigating the roles of these receptors in various physiological and pathological processes. This document provides a detailed protocol for the solubilization and preparation of Zinterol for use in cell culture experiments, ensuring reproducible and accurate results.

Zinterol: Chemical and Physical Properties

A summary of the key properties of Zinterol hydrochloride is provided in the table below. This information is critical for accurate stock solution preparation and experimental design.

| Property | Value |

| Chemical Name | N-[5-[2-[(1,1-dimethyl-2-phenylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]-Methanesulfonamide Hydrochloride |

| Molecular Formula | C₁₉H₂₆N₂O₄S · HCl |

| Molecular Weight | 414.95 g/mol |

| Appearance | Powder |

| Solubility | ≥15 mg/mL in DMSO |

| Storage | Room temperature, desiccated |

Mechanism of Action and Signaling Pathways

Zinterol primarily acts as an agonist at β2 and β3 adrenergic receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates downstream signaling cascades, including the canonical adenylyl cyclase pathway and the mitogen-activated protein kinase (MAPK) pathways.

Adenylyl Cyclase/cAMP Pathway

Upon binding to β2/β3 adrenergic receptors, Zinterol stimulates the associated Gs alpha subunit of the G-protein complex. This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, mediating cellular responses.

MAPK/Erk and p38 MAPK Pathways

Zinterol has also been shown to induce the phosphorylation and activation of Extracellular signal-regulated kinase 1/2 (Erk1/2) and p38 MAPK.[1] This can occur through G-protein dependent mechanisms and contributes to the diverse cellular effects of Zinterol.[1]

Zinterol Signaling Pathways

A diagram illustrating the primary signaling pathways activated by Zinterol.

Experimental Protocols

Preparation of a 10 mM Zinterol Stock Solution in DMSO

Materials:

-

Zinterol hydrochloride powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Weighing Zinterol: In a sterile environment (e.g., a laminar flow hood), accurately weigh out a desired amount of Zinterol hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.15 mg of Zinterol (Molecular Weight: 414.95 g/mol ).

-

Dissolving in DMSO: Add the weighed Zinterol powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For 4.15 mg of Zinterol, add 1 mL of DMSO.

-

Vortexing: Cap the tube tightly and vortex thoroughly until the Zinterol is completely dissolved. The solution should be clear and free of particulates.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Preparation of Working Solutions in Cell Culture Medium

Materials:

-

10 mM Zinterol stock solution in DMSO

-

Pre-warmed complete cell culture medium appropriate for your cell line

-

Sterile serological pipettes and pipette tips

-

Sterile conical tubes

Procedure:

-

Thawing Stock Solution: Thaw a single aliquot of the 10 mM Zinterol stock solution at room temperature.

-

Serial Dilution: It is recommended to perform serial dilutions to achieve the final desired working concentration. This minimizes the concentration of DMSO in the final cell culture medium. The final DMSO concentration should ideally be kept below 0.1% to avoid solvent-induced cellular stress.

-

Example Dilution for a 10 µM Working Solution:

-

Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium in a sterile tube. This results in a 10 µM intermediate solution.

-

Further dilute this intermediate solution as needed for your experiment. For example, to treat cells in a 6-well plate with a final volume of 2 mL per well with 100 nM Zinterol, add 20 µL of the 10 µM intermediate solution to each well.

-

-

Mixing: Gently mix the working solution by pipetting up and down or by swirling the culture plate.

-

Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without Zinterol.

Experimental Workflow for Zinterol Treatment

A flowchart outlining the key steps for preparing and using Zinterol in cell culture.

Quantitative Data Summary

The following table summarizes the potency of Zinterol in activating key signaling pathways in Chinese Hamster Ovary (CHO-K1) cells expressing the human β3-adrenergic receptor.

| Pathway/Response | pEC₅₀ | EC₅₀ |

| cAMP Accumulation | 8.5 | 3.16 nM |

| Erk1/2 Phosphorylation | 10.9 | 0.13 nM |

| p38 MAPK Phosphorylation | 5.9 | 1.26 µM |

Data derived from Sato et al., 2008.[1]

Important Considerations

-

Solvent Toxicity: Always include a vehicle control (DMSO at the same final concentration as in the experimental groups) to account for any effects of the solvent on the cells.

-

Solution Stability: While DMSO stock solutions are generally stable at -20°C, it is recommended to use freshly prepared working solutions in cell culture medium. Avoid repeated freeze-thaw cycles of the stock solution.

-

Cell Line Specificity: The optimal concentration of Zinterol and incubation time will vary depending on the cell line and the specific endpoint being measured. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your experimental system.

-

Aseptic Technique: Maintain sterile conditions throughout the preparation of all solutions to prevent contamination of cell cultures.

By following this detailed protocol, researchers can confidently prepare Zinterol solutions for their cell culture experiments, leading to reliable and reproducible data.

References

Application Notes: Utilizing Zinterol for the Investigation of Cardiac Muscle Contractility

Introduction

Zinterol is a selective β2-adrenergic receptor (β2-AR) agonist that serves as a valuable pharmacological tool for elucidating the specific roles of β2-AR signaling in cardiac muscle physiology and pathophysiology. Unlike non-selective beta-agonists such as isoproterenol, Zinterol allows for the targeted investigation of the β2-AR pathway, which has been shown to have distinct effects on cardiomyocyte contractility, calcium handling, and intracellular signaling cascades compared to the more predominant β1-adrenergic receptors. These application notes provide a comprehensive overview and detailed protocols for the use of Zinterol in studying cardiac muscle contractility, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

In cardiac myocytes, Zinterol selectively binds to and activates β2-adrenergic receptors. This activation can trigger a cascade of intracellular events that ultimately modulate the force and kinetics of muscle contraction (inotropy) and relaxation (lusitropy). The downstream signaling pathways of β2-AR activation in the heart are complex and can be both cyclic AMP (cAMP)-dependent and independent.

-

cAMP-Dependent Pathway: In some cardiac preparations, particularly human atrial myocardium, Zinterol has been shown to stimulate adenylyl cyclase activity, leading to an increase in intracellular cAMP levels.[1] This, in turn, activates Protein Kinase A (PKA), which phosphorylates key proteins involved in excitation-contraction coupling, including L-type calcium channels, phospholamban, and troponin I.[1][2] Phosphorylation of these targets leads to enhanced calcium influx, increased sarcoplasmic reticulum calcium uptake, and altered myofilament calcium sensitivity, collectively contributing to a positive inotropic and lusitropic effect.[1]

-

cAMP-Independent Pathway: Studies in adult rat ventricular myocytes have revealed a cAMP-independent mechanism for Zinterol's positive inotropic effect.[3] In this pathway, β2-AR stimulation leads to intracellular alkalinization through a bicarbonate-dependent mechanism, which enhances myofilament calcium sensitivity and increases twitch amplitude.

The specific signaling pathway activated by Zinterol can vary depending on the species, cardiac chamber (atria vs. ventricle), and the developmental stage of the animal.

Data Presentation

The following tables summarize the quantitative effects of Zinterol on various parameters of cardiac muscle contractility as reported in the scientific literature.

Table 1: Inotropic and Lusitropic Effects of Zinterol on Human Atrial Myocardium

| Parameter | EC50 (nM) | Antagonist Effect (ICI 118551, 50 nM) | Reference |

| Positive Inotropic Effect (Increased Contractile Force) | 3 | Blocked, EC50 shifted to 1 µM | |

| Lusitropic Effect (Reduced t1/2 of Relaxation) | 2 | Blocked, EC50 shifted to 1 µM |

Table 2: Effect of Zinterol on Adenylyl Cyclase Activity in Human Atrial Myocardium

| Parameter | EC50 (nM) | Intrinsic Activity (vs. Isoprenaline) | Antagonist Effect (ICI 118551, 50 nM) | Reference |

| Adenylyl Cyclase Stimulation | 30 | 0.75 | Surmountably antagonized |

Table 3: Effects of Zinterol on Cardiomyocyte Calcium Transients and Contractility in Different Species

| Species/Preparation | Zinterol Concentration | Effect on Ca2+ Transient Amplitude | Effect on Twitch Amplitude | Reference |

| Single Rat Ventricular Myocytes | Concentration-dependent | Increased | Increased | |

| Neonatal Rat Ventricular Myocytes | 10⁻⁷ mol/L (bolus) | Increased | Increased | |

| Adult Rat Ventricular Myocytes | 10⁻⁷ mol/L (bolus) | No effect | No effect | |

| Adult Rat Ventricular Myocytes | 10 µM | No significant increase (6%) | Modest enhancement | |

| Myocytes from Susceptible vs. Resistant Dogs (to VF) | 10⁻⁹ to 10⁻⁶ mol/L | Significantly greater increase in susceptible | Not directly measured |

Experimental Protocols

The following are detailed protocols for key experiments utilizing Zinterol to study cardiac muscle contractility.

Protocol 1: Measurement of Contractile Force in Isolated Human Atrial Strips

Objective: To determine the dose-response relationship of Zinterol's inotropic and lusitropic effects on human cardiac tissue.

Materials:

-

Human right atrial appendages (obtained from patients undergoing open-heart surgery, with appropriate ethical approval).

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2.

-

Zinterol hydrochloride.

-

ICI 118,551 (selective β2-AR antagonist).

-

CGP 20712A (selective β1-AR antagonist).

-

Force transducer and recording system.

-

Tissue bath with temperature control (37°C) and electrical stimulation electrodes.

Procedure:

-

Dissect human right atrial appendages into thin strips (approx. 1 mm wide and 5-7 mm long).

-

Mount the atrial strips vertically in a tissue bath containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 / 5% CO2.

-

Connect one end of the strip to a force transducer and the other to a fixed point.

-

Pace the strips electrically at a frequency of 1 Hz using square-wave pulses of 5 ms (B15284909) duration and a voltage approximately 20% above the threshold.

-

Allow the preparations to equilibrate for at least 60 minutes, with periodic washing, until a stable baseline contractile force is achieved.

-

To selectively study β2-AR effects, pre-incubate the tissues with the β1-AR antagonist CGP 20712A (300 nM) for 30 minutes.

-

Construct a cumulative concentration-response curve for Zinterol by adding increasing concentrations of the agonist to the tissue bath at regular intervals (e.g., every 15 minutes).

-

Record the changes in contractile force (inotropy) and the time to half-relaxation (t1/2, lusitropy).

-